(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with a suitable precursor and employing substitution reactions to introduce various functional groups. For instance, the synthesis of a compound with a piperidinyl methanone core involved a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with a sulfonyl chloride derivative . Similarly, the compound of interest might be synthesized through a series of carefully chosen reactions to introduce the tetrazolyl and thiadiazolyl groups to the phenyl and piperidinyl moieties, respectively.
Molecular Structure Analysis
Compounds with piperidine rings, such as those mentioned in the papers, often adopt a chair conformation, which is a stable configuration for six-membered rings . The presence of substituents like tetrazolyl and thiadiazolyl groups can influence the overall molecular geometry and potentially introduce additional intramolecular interactions. The geometry around sulfur atoms in thiadiazole rings is typically distorted tetrahedral .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the difluorophenyl group is an electron-withdrawing group that could affect the reactivity of the methanone moiety . The tetrazolyl and thiadiazolyl groups in the compound of interest may also impact its reactivity, potentially making it a candidate for further substitution reactions or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from similar structures. The stability of these compounds can be assessed using thermal analysis techniques such as thermogravimetric analysis (TGA), which provides information on the thermal stability and decomposition patterns . The optical properties can be studied through spectroscopic methods, and the presence of specific functional groups can be confirmed by IR, NMR, and MS studies . The intermolecular interactions within the crystal structure, which can include hydrogen bonding and π-π interactions, can be analyzed using techniques like Hirshfeld surface analysis . These interactions can significantly influence the compound's solubility, melting point, and other physical properties.
properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7OS/c22-18-9-2-1-8-17(18)20-25-24-19(31-20)15-6-4-10-28(12-15)21(30)14-5-3-7-16(11-14)29-13-23-26-27-29/h1-3,5,7-9,11,13,15H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQRUYYFFVKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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